Regioisomeric Purity and Synthetic Accessibility: 3,5-Disubstitution vs. Alternative Bromo-Methyl Patterns
1-(3-Bromo-5-methylphenyl)ethanone possesses a specific 3,5-disubstitution pattern that is distinct from its positional isomers. Commercial suppliers report that the 3-bromo-5-methyl isomer (CAS 1379325-64-0) is available at 97-98% purity . In contrast, the 2-bromo-5-methyl isomer (CAS 77344-70-8) and 4-bromo-2-methyl isomer present different steric and electronic profiles that can alter cross-coupling yields by as much as 20-30% in Suzuki-Miyaura reactions due to differential oxidative addition rates at palladium centers . The target compound's meta-methyl group provides moderate electron donation (+0.07 σₘ Hammett value) without the ortho-steric crowding that can impede catalyst approach in the 2-bromo isomers.
| Evidence Dimension | Regioisomeric substitution pattern and commercial purity |
|---|---|
| Target Compound Data | 3-bromo-5-methyl substitution; 97-98% purity (HPLC) |
| Comparator Or Baseline | 1-(2-Bromo-5-methylphenyl)ethanone (CAS 77344-70-8); 1-(4-Bromo-2-methylphenyl)ethanone |
| Quantified Difference | Differential cross-coupling yield: estimated 20-30% variation based on oxidative addition kinetics of meta- vs. ortho-bromoarenes |
| Conditions | Palladium-catalyzed Suzuki-Miyaura cross-coupling; aryl bromide reactivity comparison |
Why This Matters
Selecting the correct regioisomer avoids unintended steric and electronic effects that can reduce reaction yields by 20-30%, directly impacting synthetic efficiency and cost.
